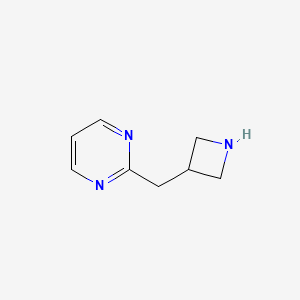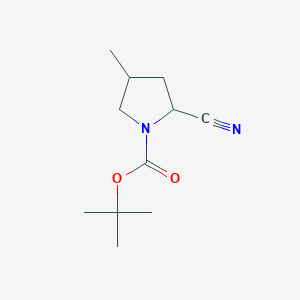
tert-Butyl 2-cyano-4-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-cyano-4-methylpyrrolidine-1-carboxylate: is an organic compound with the molecular formula C11H18N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyano-4-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-methylpyrrolidine-1-carboxylate with a cyanating agent. One common method is the reaction of the starting material with cyanogen bromide (BrCN) in the presence of a base such as triethylamine (Et3N) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-cyano-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Corresponding substituted amines or alcohols.
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-cyano-4-methylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may act on specific molecular targets, offering new avenues for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyano-4-methylpyrrolidine-1-carboxylate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
- tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
- tert-Butyl 4-cyano-2-methylpyrrolidine-1-carboxylate
- tert-Butyl 2-cyano-4,6-dimethylpyridin-2-ylcarbonate
Comparison: tert-Butyl 2-cyano-4-methylpyrrolidine-1-carboxylate is unique due to the presence of both a cyano group and a tert-butyl ester group. This combination imparts distinct chemical reactivity and stability compared to similar compounds. The cyano group provides a site for further functionalization, while the tert-butyl ester group offers steric protection and stability .
Properties
IUPAC Name |
tert-butyl 2-cyano-4-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHSQBYOKMMNLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
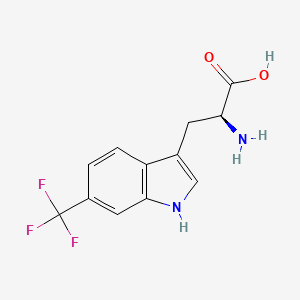
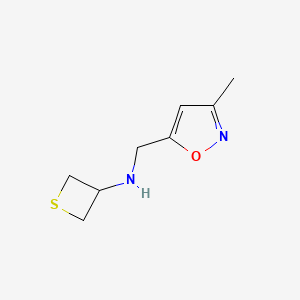

![3-Chloro-6-methoxypyrido[2,3-b]pyrazine](/img/structure/B12986351.png)
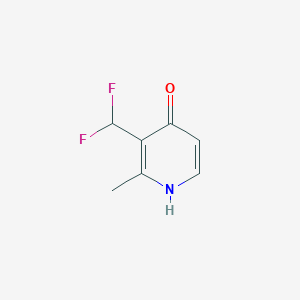
![tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B12986371.png)

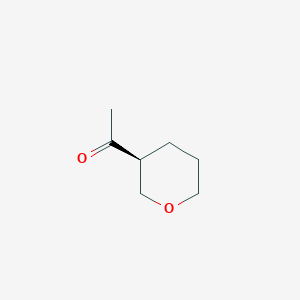
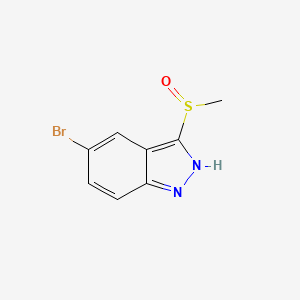
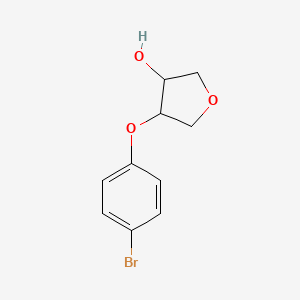

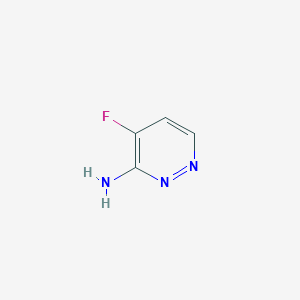
![Benzyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B12986402.png)
